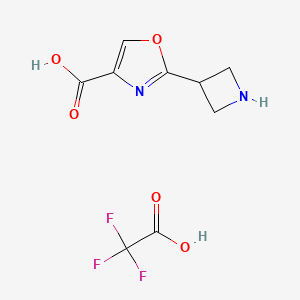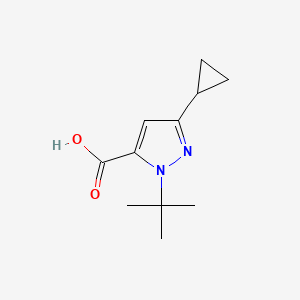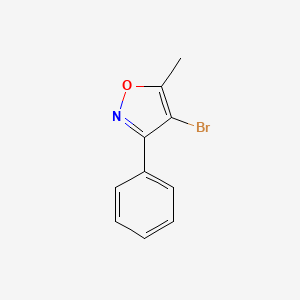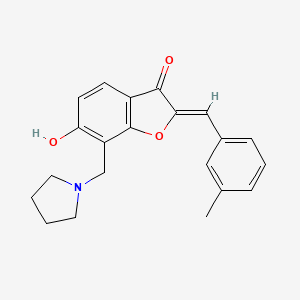
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a salt formed from the reaction of “2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid” and “2,2,2-trifluoroacetic acid”. Azetidin-3-yl is a four-membered heterocyclic compound, also known as azetidine, with a nitrogen atom in the ring . Oxazole is a five-membered ring compound containing one oxygen atom and one nitrogen atom . Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH) . Trifluoroacetic acid is a strong carboxylic acid where three hydrogen atoms of the acetic acid are replaced by fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . The presence of the trifluoroacetic acid could make the compound highly polar and potentially corrosive .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of azoles and their derivatives, including oxazoles, is a significant area of interest due to their diverse biological activities. The review by Chornous et al. (2016) details the methods of synthesis for azolylthioacetic acids, highlighting the importance of such compounds in the development of new bioactive molecules. These compounds exhibit a range of biological effects, including antioxidant, hypoglycemic, and antimicrobial activities, indicating the potential utility of the specific compound in similar applications.
Biological Activity
The biological activity of compounds related to "2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid" is diverse. For instance, Rosales-Hernández et al. (2022) discuss synthetic procedures for 2-guanidinobenzazoles, noting their potential as therapeutic agents due to various pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This suggests that derivatives of the compound may also hold promise in therapeutic applications.
Antimicrobial Activity
The antibacterial activity of triazole-containing hybrids, as reviewed by Li and Zhang (2021), points to the significant potential of such compounds against various bacterial pathogens, including drug-resistant forms. This underscores the possibility that "2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid" could be explored for its antimicrobial properties.
Therapeutic Applications
The review by Kaur et al. (2018) highlights the therapeutic potential of oxazole scaffolds in various domains, including anticancer, antimicrobial, and anti-inflammatory agents. Given the structural similarity, the compound may also possess comparable therapeutic efficacy.
Environmental Degradation
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-3-12-6(9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYWHAYUGNALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)


![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)

![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)




![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)